MS-Ppoh
Overview
Description
Scientific Research Applications
MS-PPOH has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of cytochrome P450 epoxygenase and its effects on the metabolism of arachidonic acid.
Biology: Helps in understanding the role of EETs in cellular processes such as inflammation and cell migration.
Industry: Utilized in the development of new pharmaceuticals targeting cytochrome P450 enzymes.
Mechanism of Action
Target of Action
MS-Ppoh is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase . Its primary targets are CYP2C8 and CYP2C9, with IC50s of 15 and 11 µM, respectively . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
This compound interacts with its targets (CYP2C8 and CYP2C9) by inhibiting their activity . This inhibition prevents these enzymes from catalyzing the epoxidation of arachidonic acid, a key step in the production of epoxyeicosatrienoic acids (EETs) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the epoxidase pathway . In this pathway, arachidonic acid is converted by microsomal CYP450 enzymes to a variety of epoxides, ω-1, and ω-hydroxylated compounds . This compound selectively inhibits the epoxygenation reactions catalyzed by specific CYP450 isozymes, thereby affecting the production of EETs .
Pharmacokinetics
It is known that this compound is a metabolically stable congener of ppoh . This suggests that it may have good bioavailability and stability in the body, but further studies are needed to confirm this.
Result of Action
The inhibition of CYP epoxygenases by this compound leads to a decrease in the production of EETs . EETs are known to mediate important biological functions in several tissues, including the regulation of inflammation and vascular tone . Therefore, the action of this compound can lead to changes in these physiological processes.
Future Directions
Vascular endothelial overexpression of CYP2J2 enhances coronary reactive hyperemia (CRH) in mice, and MS-Ppoh, a CYP epoxygenase inhibitor, has been shown to attenuate CRH . These findings suggest that this compound could be used in future research to further understand the role of CYP epoxygenases in CRH . Another study suggests that this compound could be used to investigate the role of IGF-1 signaling in astrocyte-mediated neurovascular coupling in mice .
Biochemical Analysis
Biochemical Properties
MS-Ppoh plays a crucial role in inhibiting the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes . It selectively inhibits the formation of arachidonate 11,12-epoxides by cytochrome P450 4A2 and cytochrome P450 4A3 enzymes with an IC50 value of 13 µM . It does not affect the formation of 20-hydroxyeicosatetraenoic acid, the ω-hydroxylation product of cytochrome P450 4A1 . This selective inhibition allows researchers to study the specific pathways and reactions mediated by these enzymes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the synthesis of epoxyeicosatrienoic acids, which are involved in cell signaling pathways . By blocking the formation of these signaling molecules, this compound can influence cell function, including cell invasion, migration, and motility . Additionally, it has been shown to reduce the tonic (basal) cell invasion and migration in certain cell lines .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the active site of cytochrome P450 enzymes, thereby inhibiting their epoxygenase activity . This inhibition prevents the conversion of arachidonic acid to epoxyeicosatrienoic acids, which are important signaling molecules in various physiological processes . By blocking this pathway, this compound can modulate the activity of these enzymes and alter the downstream effects on cell function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In in vitro studies, this compound has been shown to maintain its inhibitory effects on cytochrome P450 enzymes over extended periods . Long-term exposure to this compound may lead to changes in cellular function and metabolism, which need to be carefully monitored in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving spontaneously hypertensive rats, a dosage of 20 mg/kg/day administered intravenously for six days significantly reduced renal levels of epoxyeicosatrienoic acids . This treatment had negligible effects on systolic blood pressure in saline-drinking rats . Higher doses of this compound may lead to toxic or adverse effects, which should be carefully evaluated in preclinical studies .
Metabolic Pathways
This compound is involved in the metabolic pathways mediated by cytochrome P450 enzymes. It specifically inhibits the epoxygenation reactions catalyzed by cytochrome P450 4A2 and cytochrome P450 4A3 enzymes . This inhibition affects the metabolic flux of arachidonic acid and reduces the formation of epoxyeicosatrienoic acids, which are important signaling molecules in various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its effectiveness and the extent of its inhibitory effects on cytochrome P450 enzymes .
Subcellular Localization
This compound is localized in specific subcellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes . The compound may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . This localization is crucial for its activity and function in inhibiting the epoxygenation reactions catalyzed by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS-PPOH typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzamide.
Alkylation: The hydroxyl group of 2-hydroxybenzamide is alkylated using propargyl bromide in the presence of a base such as potassium carbonate to form 2-(2-propynyloxy)benzamide.
Sulfonylation: The resulting compound is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MS-PPOH undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also possible but less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Comparison with Similar Compounds
Similar Compounds
SKF-525A: Another cytochrome P450 inhibitor but less selective compared to MS-PPOH.
Ketoconazole: A broad-spectrum antifungal agent that also inhibits cytochrome P450 enzymes but with different specificity.
Miconazole: Similar to ketoconazole, it inhibits a wide range of cytochrome P450 enzymes.
Uniqueness of this compound
This compound is unique due to its high selectivity for cytochrome P450 epoxygenase, particularly CYP2C8 and CYP2C9. This selectivity makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and for developing targeted therapies with fewer off-target effects .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHFEYPDFRRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206052-02-0 | |
Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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